5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of thiophene derivatives with imidazo[1,2-a]pyrimidine precursors. One common method includes the use of thiophene-2-carboxaldehyde and 2-aminopyrimidine under acidic or basic conditions to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxaldehyde share structural similarities.
Imidazo[1,2-a]pyrimidine derivatives: Compounds such as 2-phenylimidazo[1,2-a]pyrimidine and 2-methylimidazo[1,2-a]pyrimidine.
Uniqueness
5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the combination of the thiophene and imidazo[1,2-a]pyrimidine rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h1-2,5-8H,3-4H2,(H,11,12) |
InChI Key |
FDVHDFZLQVPPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN2C1C3=CC=CS3 |
Origin of Product |
United States |
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